5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione
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Overview
Description
5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione is a synthetic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with isoindoline-1,3-dione as the starting material. The synthetic route includes acid catalysis, amide formation, and bromination reactions . The reaction conditions often involve the use of solvents like toluene and reagents such as bromine and methoxybenzene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the bromine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The pathways involved in its action include modulation of enzyme activity and interaction with drug receptors .
Comparison with Similar Compounds
5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione can be compared with other isoindoline derivatives such as:
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound is also used as a catalyst and in enzyme kinetic studies.
N-(5-Bromopentyl)phthalimide: Known for its use in the synthesis of bioactive molecules.
Properties
CAS No. |
82104-70-9 |
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Molecular Formula |
C15H10BrNO3 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
5-bromo-2-(2-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO3/c1-20-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16)8-11(10)15(17)19/h2-8H,1H3 |
InChI Key |
PCGSULTUKJBSRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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